Synergistic Preservative Boosting Lowers Minimum Inhibitory Concentration (MIC)
Sorbitan monocaprylate acts as a powerful synergistic booster for organic acid preservatives. A study demonstrated that the MIC of p-anisic acid against Aspergillus brasiliensis could be reduced from 0.25% when used alone to 0.125% when combined with just 0.05% sorbitan monocaprylate, a 50% reduction in the required preservative concentration [1]. In another head-to-head challenge test, a formulation preserved with 0.4% phenoxyethanol and 0.1% sorbitan monocaprylate passed the challenge test criteria, whereas a formulation with 0.4% phenoxyethanol alone failed [1]. This synergy is unique to the caprylate ester; longer-chain sorbitan esters like sorbitan monostearate do not exhibit this preservative-boosting effect at comparable concentrations.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) of p-anisic acid against A. brasiliensis |
|---|---|
| Target Compound Data | 0.125% p-anisic acid (when combined with 0.05% sorbitan monocaprylate) |
| Comparator Or Baseline | 0.25% p-anisic acid (used alone) |
| Quantified Difference | 50% reduction in required preservative concentration |
| Conditions | In vitro MIC assay against Aspergillus brasiliensis; formulation challenge test (preservative efficacy test per Ph. Eur./USP) in an O/W cream. |
Why This Matters
This allows formulators to create more 'preservative-free' or milder products with a much lower concentration of traditional preservatives, directly addressing consumer and regulatory pressure while maintaining product safety.
- [1] Gauczinski, J., Vielkanowitz, C., & Lasbites, N. (2018). Next generation preservation options. Personal Care Europe, 12(1), 21-34. View Source
